molecular formula C6H13NO B3058462 2-Aminohex-5-en-1-ol CAS No. 89584-04-3

2-Aminohex-5-en-1-ol

Cat. No.: B3058462
CAS No.: 89584-04-3
M. Wt: 115.17 g/mol
InChI Key: XRZOFEYIXZMXAT-UHFFFAOYSA-N
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Description

2-Aminohex-5-en-1-ol is an organic compound with the molecular formula C6H13NO. . The compound is characterized by the presence of an amino group and a hydroxyl group attached to a hexene chain, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-Aminohex-5-en-1-ol has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Aminohex-5-en-1-ol involves the reaction of 2-(but-3-en-1-yl)oxirane with ammonium hydroxide in acetonitrile. The reaction is typically carried out at room temperature and then heated to 120°C for one hour to yield the desired product with a high yield of 93% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohex-5-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond in the hexene chain can be reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the double bond.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hexylamine.

    Substitution: Formation of various substituted amines.

Mechanism of Action

The mechanism of action of 2-Aminohex-5-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall bioactivity. The exact pathways and molecular targets are still under investigation, but its dual functional groups make it a versatile compound in biochemical studies .

Comparison with Similar Compounds

    2-Aminohexane-1-ol: Similar structure but lacks the double bond.

    2-Aminohex-5-en-2-ol: Similar structure but with the amino group at a different position.

    2-Amino-5-hexanol: Similar structure but with a saturated chain.

Uniqueness: 2-Aminohex-5-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a hexene chain. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its unsaturated nature also provides additional reactivity compared to its saturated counterparts .

Properties

IUPAC Name

2-aminohex-5-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZOFEYIXZMXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593913
Record name 2-Aminohex-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-04-3
Record name 2-Aminohex-5-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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